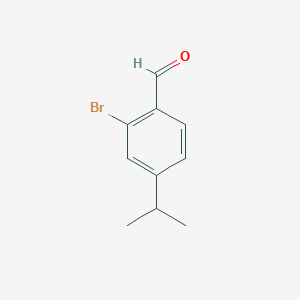

2-Bromo-4-isopropylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-isopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₁BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and an isopropyl group at the fourth position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isopropylbenzaldehyde typically involves the bromination of 4-isopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dichloromethane and temperature control to manage the exothermic nature of the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4-isopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions:

Oxidation: KMnO₄ in an aqueous medium under reflux conditions.

Reduction: NaBH₄ in methanol or ethanol at room temperature.

Substitution: NaOCH₃ in methanol under reflux conditions.

Major Products:

Oxidation: 2-Bromo-4-isopropylbenzoic acid.

Reduction: 2-Bromo-4-isopropylbenzyl alcohol.

Substitution: 2-Methoxy-4-isopropylbenzaldehyde (when using NaOCH₃).

Aplicaciones Científicas De Investigación

2-Bromo-4-isopropylbenzaldehyde has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-isopropylbenzaldehyde largely depends on its functional groups. The aldehyde group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparación Con Compuestos Similares

- 2-Bromo-4-chlorobenzaldehyde

- 2-Bromo-4-methylbenzaldehyde

- 2-Bromo-4-ethylbenzaldehyde

Comparison: 2-Bromo-4-isopropylbenzaldehyde is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes. For example, the isopropyl group can enhance the compound’s stability and reduce the likelihood of side reactions compared to smaller substituents like methyl or ethyl groups .

Actividad Biológica

2-Bromo-4-isopropylbenzaldehyde is an organic compound notable for its unique structural features, including a bromine atom and an isopropyl group attached to a benzaldehyde moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrO, with a molar mass of approximately 229.12 g/mol. The presence of the bromine substituent enhances its reactivity, while the isopropyl group contributes unique steric and electronic properties that may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mg/mL |

| Staphylococcus aureus | 18 | 0.3 mg/mL |

| Pseudomonas aeruginosa | 12 | 0.7 mg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, specifically targeting pathways involved in cell proliferation and survival.

Case Study: Anticancer Effects on HepG2 Cells

In a study examining the effects on HepG2 liver cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 6.18 µM, indicating potent anticancer activity .

Table 2: Anticancer Activity Against HepG2 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 65 |

| 10 | 40 |

| 20 | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that promote apoptosis.

- Inhibition of Key Enzymes : It has been suggested that the compound interacts with enzymes involved in critical metabolic pathways, thereby inhibiting cancer cell proliferation.

- Cell Membrane Disruption : In antimicrobial applications, the bromine atom may facilitate interactions that compromise the integrity of bacterial membranes.

Propiedades

IUPAC Name |

2-bromo-4-propan-2-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYCJXMPNYVBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.